Resminostat hydrochloride
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Overview
Description
Resminostat hydrochloride is an orally administered histone deacetylase inhibitor. It has shown potential as a novel therapy for a broad spectrum of oncology indications, both as a monotherapy and in combination with other anti-cancer drugs . This compound selectively inhibits class I, IIb, and IV histone deacetylase enzymes, with a particular specificity toward inhibiting the protein histone deacetylase 6, which is active in metastasis .
Preparation Methods
The synthesis of resminostat hydrochloride involves several steps, including the formation of the core structure and subsequent functionalization. Industrial production methods involve optimizing reaction conditions to ensure high yield and purity, often using advanced techniques such as high-performance liquid chromatography for purification .
Chemical Reactions Analysis
Resminostat hydrochloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Resminostat hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the effects of histone deacetylase inhibition on gene expression and protein function.
Biology: this compound is employed in research to understand the role of histone deacetylases in cellular processes such as differentiation, proliferation, and apoptosis.
Medicine: The compound is being investigated for its therapeutic potential in treating various cancers, including cutaneous T-cell lymphoma, hepatocellular carcinoma, and Hodgkin’s lymphoma
Mechanism of Action
Resminostat hydrochloride exerts its effects by inhibiting histone deacetylases, leading to the accumulation of acetylated histones and non-histone proteins . This results in changes in gene expression levels in tumor cells and the deregulation of pathways involved in cell differentiation, such as WNT signaling . The compound also enhances the immunogenicity of tumors by increasing natural killer cell recognition and killing, and by increasing the expression and presentation of tumor-associated antigens .
Comparison with Similar Compounds
Resminostat hydrochloride is unique in its selectivity for class I, IIb, and IV histone deacetylases, particularly histone deacetylase 6 . Similar compounds include:
Vorinostat: Another histone deacetylase inhibitor used in the treatment of cutaneous T-cell lymphoma.
Panobinostat: A histone deacetylase inhibitor used in combination with other drugs for the treatment of multiple myeloma.
Belinostat: A histone deacetylase inhibitor used for the treatment of peripheral T-cell lymphoma. This compound’s specificity for histone deacetylase 6 and its potential for combination therapy make it a promising candidate for further research and development.
Properties
IUPAC Name |
3-[1-[4-[(dimethylamino)methyl]phenyl]sulfonylpyrrol-3-yl]-N-hydroxyprop-2-enamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S.ClH/c1-18(2)11-13-3-6-15(7-4-13)24(22,23)19-10-9-14(12-19)5-8-16(20)17-21;/h3-10,12,21H,11H2,1-2H3,(H,17,20);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXPKDRKHXARHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C=CC(=O)NO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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